(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate
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Overview
Description
The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate” is a complex organic molecule. It is related to a class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds have been studied for their potential applications in treating various diseases .
Scientific Research Applications
Molecular Interaction Studies
Compounds with structures similar to "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate" have been studied for their molecular interactions. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown its potent and selective antagonism for the CB1 cannabinoid receptor. The study utilized the AM1 molecular orbital method for conformational analysis, identifying distinct conformations and their energetic stability. This research contributes to understanding the molecular interactions and pharmacophore models for CB1 receptor ligands, providing insights into the design and development of receptor-specific drugs (Shim et al., 2002).
Synthesis and Pharmacological Activities
The synthesis and evaluation of pharmacological activities are crucial aspects of drug development. A study on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives has explored their chemical synthesis and potential chemical and pharmacological activities. Such studies are foundational for understanding the chemical properties and potential therapeutic applications of complex compounds (Mahmoud et al., 2017).
Antimicrobial and Antifungal Activities
Research on novel 1,5-disubstituted pyrazole and isoxazole derivatives, similar in complexity to the compound , has shown promising antibacterial and antifungal activities. These compounds have been synthesized and characterized, with screenings against various bacterial and fungal strains. Such studies highlight the potential of complex compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Anticonvulsant Drug Development
Compounds with similar structural complexity are being explored for their potential as anticonvulsant drugs. For instance, the compound known as "Epimidin" has been subject to HPLC method development and validation for the determination of related substances, indicating its promise as a new anticonvulsant drug candidate. This research underscores the importance of analytical methodologies in drug development and quality control (Severina et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3.C2HF3O2/c1-30-20-5-2-4-19(16-20)26-13-11-25(12-14-26)18-6-9-27(10-7-18)23(29)21-17-22-28(24-21)8-3-15-31-22;3-2(4,5)1(6)7/h2,4-5,16-18H,3,6-15H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPHIKOSKCHDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=NN5CCCOC5=C4.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid |
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